N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a Schiff base derivative synthesized by condensing thiophene-2-carbohydrazide with 2,4-dichloroacetophenone. This compound features a thiophene core substituted with a carbohydrazide moiety and an (E)-configured imine bond linked to a 2,4-dichlorophenyl group.
Properties
Molecular Formula |
C13H10Cl2N2OS |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-8(10-5-4-9(14)7-11(10)15)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+ |
InChI Key |
VBONNHHPHCUKTK-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction between thiophene-2-carbohydrazide and 1-(2,4-dichlorophenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for several hours, followed by cooling to room temperature and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Halogen-Substituted Analogues
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide () :
- Molecular Weight : 262.3 g/mol.
- The 4-fluorophenyl group introduces moderate electron-withdrawing effects compared to dichlorophenyl. Fluorine’s smaller size may improve solubility but reduce steric hindrance.
- Biological Implications : Fluorinated analogues often exhibit enhanced pharmacokinetic profiles due to increased metabolic stability .
- Drawbacks: Nitro groups may contribute to toxicity, limiting therapeutic applications .
Hydroxy and Alkoxy Substituents
Core Heterocycle Modifications
Thiophene vs. Pyridine Cores
- N′-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide (INH-RA, ) :
- Replacing thiophene with pyridine alters electronic distribution. Pyridine’s nitrogen atom increases polarity and hydrogen-bonding capacity.
- Structural Stability : Extensive intramolecular hydrogen bonding (O–H···N, O–H···O) stabilizes the crystal lattice, as shown by X-ray diffraction (R-factor: 4.64%) .
- Biological Relevance : Designed as a dengue virus NS2B-NS3 protease inhibitor, highlighting the role of heterocycle choice in targeting viral enzymes .
Benzothiophene Derivatives
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): The benzothiophene core and long pentadecyl chain increase lipophilicity, favoring membrane penetration. Applications: Potential use in antifungal or anticancer agents due to enhanced cellular uptake .
Functional Group Additions
Triazole and Imidazole Hybrids
- N′-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide () :
- The triazole moiety introduces additional hydrogen-bonding sites and π-stacking capacity.
- Synergistic Effects : Combines antimicrobial (thioacetohydrazide) and anti-inflammatory (methoxyphenyl) pharmacophores .
Biological Activity
N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including anticancer, antimicrobial, and other pharmacological properties, while providing data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring connected to a dichlorophenyl group via an ethylidene linkage, along with a carbohydrazide moiety. Its molecular formula is with a molecular weight of 300.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂N₃OS |
| Molecular Weight | 300.25 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, the compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
- Case Study : In vitro assays showed that derivatives of thiophene compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds were reported as low as 10 µM, indicating strong activity .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies.
- Research Findings : A study evaluating the antimicrobial effects revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for S. aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiophene Ring : Known for enhancing biological activity through electron donation.
- Dichlorophenyl Group : The presence of chlorine substituents can increase lipophilicity and improve cell membrane penetration.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Activity Type | IC50/MIC |
|---|---|---|
| N'-[(1E)-1-(4-chlorophenyl)ethylidene]thiophene-2-carbohydrazide | Anticancer | 15 µM |
| N'-[(1E)-1-(2,6-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide | Antimicrobial | 40 µg/mL (E. coli) |
| N'-[(1E)-1-(phenyl)ethylidene]thiophene-2-carbohydrazide | Antioxidant | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
